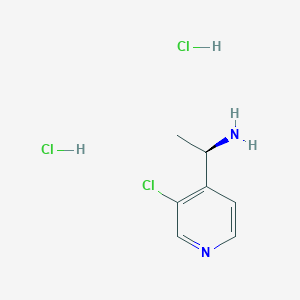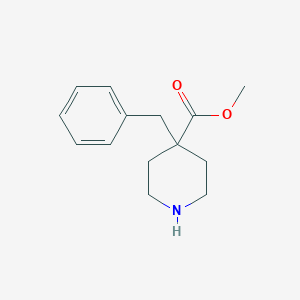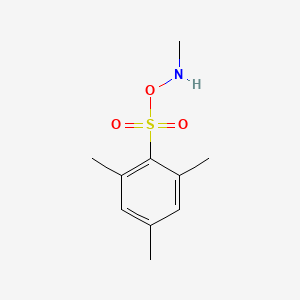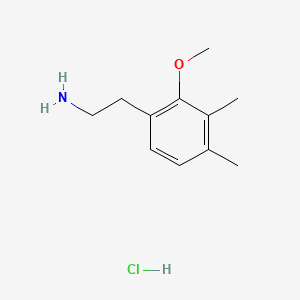![molecular formula C11H14N2O3 B13508650 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid backbone through an acetamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with acetamide, followed by a condensation reaction with 3-bromopropanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can enhance the fluorescence properties of certain ions, making it useful in various analytical and diagnostic applications. The molecular targets and pathways involved include the coordination of the pyridine nitrogen and the carboxylate oxygen to metal ions, stabilizing the complex and altering its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-Pyridinesulfonic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-{N-[(pyridin-2-yl)methyl]acetamido}propanoic acid is unique due to its specific acetamido linkage, which imparts distinct chemical and biological properties. Unlike other similar compounds, it can form more stable complexes with metal ions, making it particularly valuable in coordination chemistry and fluorescence applications .
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3-[acetyl(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-9(14)13(7-5-11(15)16)8-10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
RUAIQLRHTFAFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
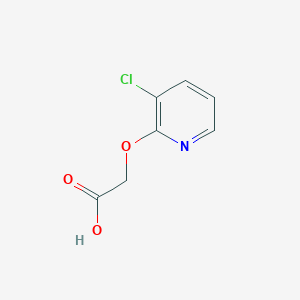
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

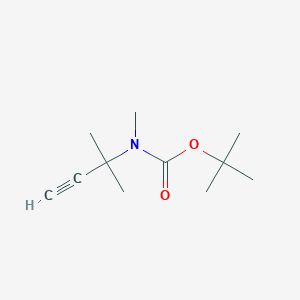
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
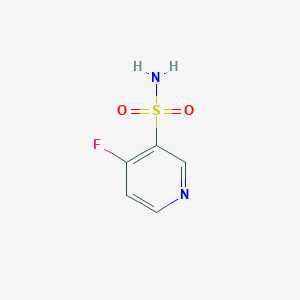

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
